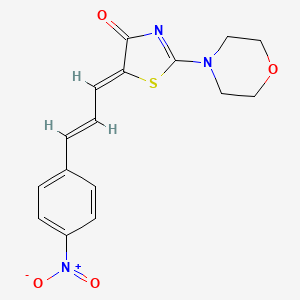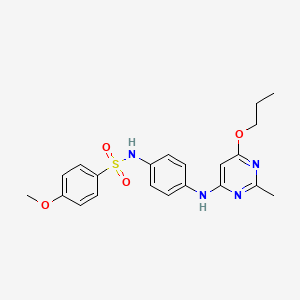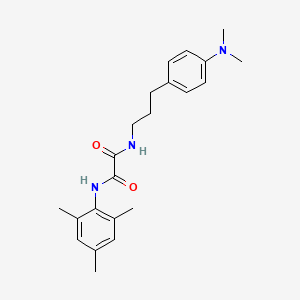
Schembl20665392
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Schembl20665392 is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations.
作用機序
The mechanism of action of Schembl20665392 is not fully understood, but it is believed to interfere with the metabolism of microorganisms and plants. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. In plants, it has been shown to inhibit the activity of certain enzymes involved in photosynthesis and respiration.
Biochemical and Physiological Effects
Schembl20665392 has been shown to have various biochemical and physiological effects. In microorganisms, it has been shown to disrupt the cell membrane and inhibit DNA replication. In plants, it has been shown to inhibit photosynthesis and respiration, leading to a reduction in growth and yield. In animals, there is limited research on the biochemical and physiological effects of Schembl20665392.
実験室実験の利点と制限
Schembl20665392 has several advantages and limitations for lab experiments. One advantage is its potent antimicrobial and herbicidal properties, making it a useful tool for studying the effects of these compounds on microorganisms and plants. However, one limitation is its potential toxicity, which can make it difficult to use in certain experiments. Additionally, the complex synthesis method and limited availability of Schembl20665392 can make it challenging to obtain for research purposes.
将来の方向性
There are several future directions for research on Schembl20665392. One direction is to further investigate its potential applications in medicine, agriculture, and environmental science. Another direction is to elucidate its mechanism of action and biochemical and physiological effects in animals. Additionally, research on the synthesis of Schembl20665392 and its derivatives could lead to the development of new compounds with improved properties and applications.
Conclusion
Schembl20665392 is a complex chemical compound that has the potential for various applications in medicine, agriculture, and environmental science. Its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied, but there is still much to learn about this compound. Future research in this area could lead to the development of new compounds and applications that could have significant impacts on various fields.
合成法
Schembl20665392 is synthesized using a multistep process that involves the reaction of various chemical compounds. The synthesis method is complex and requires expertise in organic chemistry. The final product is a white crystalline powder that is soluble in organic solvents.
科学的研究の応用
Schembl20665392 has been extensively studied for its potential applications in various fields. In medicine, it has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. In agriculture, it has been shown to have herbicidal properties, making it a potential candidate for the development of new herbicides. In environmental science, it has been shown to have the potential to remove heavy metals from contaminated soils and water.
特性
IUPAC Name |
5-methoxy-2-(1-methylimidazol-2-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-13-4-3-10-8(13)7-11-5-6(15-2)9(14)12-7/h3-5H,1-2H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPAXNHIDSSYJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=NC=C(C(=O)N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-(1-methyl-1H-imidazol-2-yl)pyrimidin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-Amino-6-pyridin-4-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B2647623.png)

![5-[(4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]-2-methylpyridine](/img/structure/B2647625.png)
![2-chloro-3-fluoro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B2647626.png)
![N-Benzyl-1-cyclohexyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-A:2,3-D]pyrimidine-3-carboxamide](/img/structure/B2647627.png)
![1-Spiro[2.3]hexan-2-ylethanone](/img/structure/B2647633.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2647635.png)


![Methyl 5-[[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]furan-2-carboxylate](/img/structure/B2647641.png)
